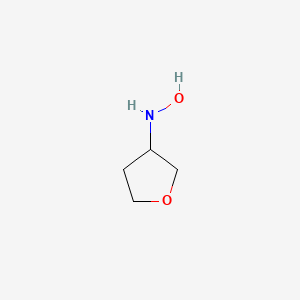

N-(oxolan-3-yl)hydroxylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H9NO2 |

|---|---|

Molecular Weight |

103.12 g/mol |

IUPAC Name |

N-(oxolan-3-yl)hydroxylamine |

InChI |

InChI=1S/C4H9NO2/c6-5-4-1-2-7-3-4/h4-6H,1-3H2 |

InChI Key |

DWIHJZHQPVYERF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1NO |

Origin of Product |

United States |

Synthetic Methodologies for N Oxolan 3 Yl Hydroxylamine and Its Derivatives

Strategies for the Construction of the N-O Bond in N-(oxolan-3-yl)hydroxylamine

The formation of the N-O bond is the cornerstone of any synthetic route to this compound. Several classical and modern techniques can be adapted for this purpose, each with its own set of advantages and limitations.

Direct N-Hydroxylation Approaches

Direct N-hydroxylation involves the introduction of a hydroxyl group onto a pre-existing amine. For the synthesis of this compound, this would entail the oxidation of 3-aminooxolane. While direct N-hydroxylation of amines can be challenging due to over-oxidation and side reactions, enzymatic and chemical methods have been developed for this transformation.

Flavin-dependent N-hydroxylating monooxygenases, for instance, are known to catalyze the N-hydroxylation of a variety of primary and secondary amines. These enzymes utilize a flavin cofactor to activate molecular oxygen and transfer an oxygen atom to the nitrogen of the substrate. Although specific examples for 3-aminooxolane are not prevalent in the literature, the general applicability of these enzymes to various amines suggests a potential biocatalytic route.

Chemically, oxidation of secondary amines to N,N-disubstituted hydroxylamines can be achieved using reagents like choline peroxydisulfate. This method is noted for its operational simplicity and high selectivity under green reaction conditions. The direct N-hydroxylation of primary amines like 3-aminooxolane would require careful control of reaction conditions to prevent the formation of oximes, nitrones, or other oxidation byproducts. The mechanism of N-hydroxylation by enzymes like cytochrome P450 has been studied, revealing a preference for a hydrogen abstraction and rebound mechanism.

Reduction of Nitro and Nitroso Precursors to Hydroxylamines

A common and reliable method for the synthesis of hydroxylamines is the partial reduction of nitro or nitroso compounds. In the context of this compound, this would involve the reduction of 3-nitrooxolane or 3-nitrosooxolane.

The reduction of aliphatic nitro compounds to hydroxylamines can be achieved using various reducing agents. For example, diborane is an effective reagent for this transformation. Another established method involves the use of zinc dust in the presence of ammonium chloride. Careful control of the reaction conditions is crucial to prevent further reduction to the corresponding amine. Catalytic hydrogenation over specific catalysts can also be employed, though selectivity can be an issue.

| Precursor | Reducing Agent | Product | Notes |

| 3-Nitrooxolane | Diborane | This compound | Offers good selectivity for the hydroxylamine (B1172632). |

| 3-Nitrooxolane | Zn/NH4Cl | This compound | A classical method for nitro to hydroxylamine reduction. |

This table presents plausible synthetic transformations based on general methods for the reduction of nitroalkanes.

Nucleophilic Substitution Reactions Involving this compound Precursors

Nucleophilic substitution provides a versatile pathway to this compound and its derivatives. This approach typically involves the reaction of a nucleophilic nitrogen source, such as hydroxylamine or a protected equivalent, with an electrophilic oxolane derivative.

A common strategy is the reaction of a 3-halooxolane (e.g., 3-bromooxolane or 3-chlorooxolane) with hydroxylamine or a protected form like N-hydroxyphthalimide. The use of N-hydroxyphthalimide, followed by hydrazinolysis, is a well-established method for the preparation of primary hydroxylamines. This two-step process, often referred to as the Gabriel synthesis for hydroxylamines, avoids overalkylation.

Alternatively, a Mitsunobu reaction between 3-hydroxyoxolane and a suitable N-hydroxy compound (e.g., N-hydroxyphthalimide) can be employed. This reaction proceeds under mild conditions and allows for the inversion of stereochemistry at the C3 position if a chiral starting material is used.

| Electrophile | Nucleophile | Reaction Type | Product |

| 3-Bromooxolane | N-Hydroxyphthalimide | SN2 | N-(oxolan-3-yloxy)phthalimide |

| 3-Hydroxyoxolane | N-Hydroxyphthalimide | Mitsunobu | N-(oxolan-3-yloxy)phthalimide |

This table illustrates potential nucleophilic substitution routes to a precursor of this compound.

Enantioselective Synthesis of Chiral this compound Analogues

The development of enantioselective methods is crucial for accessing chiral this compound analogues, which are of significant interest in drug discovery and development.

Asymmetric Reduction of Oxime Intermediates for Chiral Hydroxylamine Formation

The asymmetric reduction of prochiral oximes is a powerful strategy for the synthesis of chiral hydroxylamines. For the synthesis of chiral this compound, the key intermediate would be oxolan-3-one oxime.

Recent advances have seen the development of highly efficient and enantioselective catalytic systems for the hydrogenation of oximes to hydroxylamines. wikipedia.orgnih.govnih.gov Cramer and coworkers reported a robust iridium(III) catalyst bearing a chiral cyclopentadienyl ligand that operates under acidic conditions to reduce oximes to the corresponding hydroxylamines with high enantiomeric ratios (up to 98:2) and high turnover numbers. nih.gov This method is particularly attractive as it avoids the undesired cleavage of the N-O bond, a common side reaction in oxime reductions. nih.govnih.gov More recently, nickel-catalyzed asymmetric hydrogenation of oximes has also emerged as a promising alternative. mdpi.com

| Catalyst System | Key Features | Enantioselectivity |

| Iridium(III) with chiral Cp ligand | Operates under acidic conditions, high turnover numbers. | Up to 98:2 er |

| Nickel with chiral bisphosphine ligand | Utilizes an earth-abundant metal, proceeds with high efficiency. | Up to 99% ee |

This table summarizes state-of-the-art catalytic systems applicable to the asymmetric reduction of oximes.

Chiral Auxiliary and Catalytic Approaches to Oxolane-Based Hydroxylamines

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. acs.org A chiral auxiliary can be temporarily attached to the oxolane precursor to direct a subsequent stereoselective transformation, after which it can be removed.

For instance, a chiral auxiliary could be attached to a precursor of the oxolane ring, and a diastereoselective reaction could be used to install the hydroxylamine functionality. Alternatively, a chiral auxiliary could be attached to the nitrogen atom of a hydroxylamine precursor, which then undergoes a diastereoselective reaction with an oxolane-based electrophile. Common chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. acs.org

Catalytic approaches, beyond the asymmetric reduction of oximes, can also be envisioned. For example, a catalytic asymmetric hydroamination or aminohydroxylation of a suitable unsaturated precursor could potentially be developed to install the chiral hydroxylamine moiety directly.

| Approach | Description |

| Chiral Auxiliary | A recoverable chiral molecule is used to induce diastereoselectivity in a key bond-forming step. |

| Chiral Catalyst | A catalytic amount of a chiral metal complex or organocatalyst is used to control the stereochemical outcome of the reaction. |

This table outlines general enantioselective strategies that could be applied to the synthesis of chiral this compound analogues.

Functional Group Compatibility and Protecting Group Strategies in this compound Synthesis

The synthesis of this compound and its derivatives requires careful consideration of functional group compatibility due to the inherent reactivity of the hydroxylamine moiety. The hydroxylamine group contains two nucleophilic centers, the nitrogen and the oxygen atoms, and is susceptible to oxidation and reduction. Therefore, protecting group strategies are often essential to achieve selective transformations and prevent undesired side reactions.

Methodologies for forming related N-alkyl hydroxylamines have demonstrated tolerance for a wide array of functional groups, suggesting that similar compatibility can be expected in the synthesis of this compound. The choice of synthetic route—be it alkylation of hydroxylamine, reduction of an oxime, or another method—will dictate the specific compatibilities. For instance, iron-catalyzed amination reactions have shown remarkable tolerance for sensitive functionalities. ethz.ch Similarly, catalytic reductions and other transition-metal-catalyzed processes have been optimized to preserve various groups. mdpi.com

Key functional groups that have been shown to be compatible with modern hydroxylamine synthesis conditions include:

Ethers and Alcohols: Free hydroxyl groups and ethers are generally well-tolerated. ethz.chchemrxiv.org

Halides: Aliphatic and aryl halides often remain intact during the formation of the hydroxylamine linkage. ethz.chmdpi.com

Carbonyls: Esters, amides, and even some ketones can be compatible, although the reactivity of the hydroxylamine may necessitate protection or specific reaction conditions to avoid condensation reactions. ethz.chmdpi.com

Nitriles and Azides: These nitrogen-containing functional groups are typically stable under various hydroxylamine synthesis conditions. ethz.chmdpi.comchemrxiv.org

Alkynes and Alkenes: Unsaturated carbon-carbon bonds are often compatible, allowing for post-synthetic modification. ethz.ch

Interactive Data Table: Functional Group Compatibility in Analogous Hydroxylamine Syntheses

| Functional Group | Example Structure | Compatibility Notes |

|---|---|---|

| Alcohols | -CH₂OH | Tolerated in many iron-catalyzed and reductive amination protocols. ethz.ch |

| Ethers | -OR | Generally stable and non-reactive. ethz.chchemrxiv.org |

| Aryl Halides | -Ar-X (X=Cl, Br) | Compatible with various catalytic systems. ethz.chmdpi.com |

| Esters | -COOR | Generally tolerated, though can be susceptible to nucleophilic attack. ethz.chmdpi.com |

| Amides | -CONR₂ | Typically stable under mild reaction conditions. ethz.ch |

| Nitriles | -C≡N | Well-tolerated in many synthetic transformations. ethz.chmdpi.com |

| Azides | -N₃ | Stable under mild, catalyst-free halo-hydroxylamination conditions. chemrxiv.org |

Protecting groups are crucial for managing the dual nucleophilicity of the hydroxylamine. Protection can be directed at the nitrogen or the oxygen atom, depending on the desired subsequent reaction.

Nitrogen Protection: To prevent N-alkylation or other reactions at the nitrogen atom, carbamate protecting groups are widely used. The tert-butyloxycarbonyl (Boc) group is a common choice, introduced using Boc anhydride and readily removed under acidic conditions. cardiff.ac.uk Other useful N-protecting groups include carboxybenzyl (Cbz) and various sulfonamides. organic-chemistry.orggoogle.com

Oxygen Protection: When the nitrogen atom is the desired site of reaction, the oxygen must be protected. Benzyl (Bn) ethers are frequently employed and can be removed via catalytic hydrogenation. acs.org Silyl ethers, such as tert-butyldimethylsilyl (TBS), offer protection that is easily cleaved by fluoride sources like tetra-n-butylammonium fluoride (TBAF). acs.org For more specialized applications, photolabile protecting groups have also been developed. dtu.dk

Interactive Data Table: Common Protecting Groups in Hydroxylamine Synthesis

| Atom Protected | Protecting Group | Abbreviation | Typical Deprotection Conditions |

|---|---|---|---|

| Nitrogen | tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl). cardiff.ac.ukacs.org |

| Nitrogen | Carboxybenzyl | Cbz | Catalytic hydrogenation (e.g., H₂, Pd/C). organic-chemistry.org |

| Oxygen | Benzyl | Bn | Catalytic hydrogenation (e.g., H₂, Pd/C). google.comacs.org |

| Oxygen | tert-Butyldimethylsilyl | TBS | Fluoride sources (e.g., TBAF). google.comacs.org |

| Oxygen | Acetyl | Ac | Basic or acidic hydrolysis. organic-chemistry.orggoogle.com |

Implementation of Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives can be approached through the lens of green chemistry to minimize environmental impact and enhance sustainability. Key principles of green chemistry applicable to this context include the use of safer solvents, renewable feedstocks, catalytic reagents over stoichiometric ones, and energy-efficient processes.

Catalysis: A central tenet of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste.

Heterogeneous Catalysis: The selective hydrogenation of nitroaromatics to N-aryl hydroxylamines has been achieved using supported platinum catalysts (e.g., Pt/SiO₂). rsc.org Such catalysts can be easily recovered and recycled, reducing metal waste. This approach often proceeds under mild conditions, such as room temperature and atmospheric hydrogen pressure. rsc.org

Biocatalysis: The use of enzymes, such as amidases, presents a green alternative for the synthesis of related hydroxamic acids, operating under mild aqueous conditions.

Earth-Abundant Metal Catalysis: The development of synthetic methods employing benign and inexpensive iron salts as catalysts for amination reactions represents a significant step forward. ethz.ch This avoids the use of rarer, more toxic heavy metals.

Atom Economy and Reaction Design: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product.

Direct Functionalization: Methods that achieve the direct synthesis of functionalized hydroxylamines from simple feedstocks, such as the aminative difunctionalization of alkenes, are highly atom-economical. ethz.chchemrxiv.org

Sustainable Feedstocks: A forward-looking and highly sustainable approach involves synthesizing hydroxylamine directly from air and water. researchgate.net A recently developed plasma-electrochemical cascade pathway uses electricity to convert atmospheric nitrogen and water into a nitric acid solution, which is then selectively electroreduced to hydroxylamine. researchgate.net This process operates entirely at room temperature and avoids the use of ammonia (B1221849), the traditional nitrogen source. researchgate.net

Safer Solvents and Conditions: The choice of solvent and reaction conditions is critical to the environmental footprint of a synthesis.

Benign Solvents: Many modern hydroxylamine syntheses have been optimized to proceed in common organic solvents like isopropanol and acetone, or even in water. rsc.org

Ionic Liquids: Task-specific ionic liquids have been used as both solvent and catalyst for the oxidation of secondary amines to hydroxylamines, offering operational simplicity and high selectivity under green conditions. organic-chemistry.org

Mild Conditions: Performing reactions at ambient temperature and pressure significantly reduces energy consumption compared to processes requiring heating or high pressure. rsc.orgresearchgate.net

Interactive Data Table: Green Chemistry Approaches in Hydroxylamine Synthesis

| Green Chemistry Principle | Implementation Example | Advantages |

|---|---|---|

| Use of Catalysis | Iron-catalyzed amination of alkenes. ethz.ch | Utilizes an earth-abundant, low-toxicity metal. |

| High Atom Economy | Direct 1,2-difunctionalization of olefins. chemrxiv.org | Maximizes incorporation of starting materials into the product. |

| Renewable Feedstocks | Plasma-electrochemical synthesis from air and water. researchgate.net | Eliminates reliance on fossil-fuel-derived ammonia. |

| Safer Solvents | Use of isopropanol, acetone, or water. rsc.org | Reduces toxicity and environmental impact of the process. |

| Energy Efficiency | Reactions at room temperature and atmospheric pressure. rsc.orgresearchgate.net | Lowers energy consumption and associated carbon footprint. |

Chemical Reactivity and Mechanistic Investigations of N Oxolan 3 Yl Hydroxylamine

Oxidation Reactions of N-(oxolan-3-yl)hydroxylamine

The oxidation of this compound is a key transformation, leading to various oxidized nitrogen species. The specific product obtained often depends on the oxidant used and the reaction conditions.

The direct oxidation of N,N-disubstituted hydroxylamines is one of the most direct methods for synthesizing nitrones. chimia.ch For a secondary hydroxylamine (B1172632) like this compound, oxidation readily yields the corresponding nitrone. This process is analogous to the oxidation of a secondary alcohol to a ketone. chimia.ch

A variety of oxidizing agents can be employed for this transformation. Historically, reagents like mercuric oxide (HgO) were used, but due to toxicity concerns, milder and more sustainable oxidants are now preferred. researchgate.net Manganese dioxide (MnO₂) has proven to be an efficient and mild reagent for oxidizing hydroxylamines to nitrones, often providing good yields and regioselectivity. researchgate.net Other reagents capable of effecting this transformation include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂). The oxidation of secondary hydroxylamine intermediates is also a known metabolic pathway, which can lead to the formation of nitrones. uomustansiriyah.edu.iq

In the context of this compound, oxidation would lead to the formation of 1-oxido-N-(oxolan-3-yl)methanimine. Under certain conditions, particularly with stronger oxidants or in biological systems, further oxidation can occur. For instance, the oxidation of hydroxylamine itself can produce nitrous oxide (N₂O). orientjchem.org

Table 1: Common Oxidants for Hydroxylamine to Nitrone Conversion

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Manganese Dioxide (MnO₂) | Inert solvent (e.g., CH₂Cl₂, CHCl₃), room temp. | Mild, efficient, and a good replacement for toxic heavy metal oxidants. researchgate.net |

| Potassium Permanganate (KMnO₄) | Acidic or neutral conditions | Strong oxidant, may lead to over-oxidation if not controlled. |

| Hydrogen Peroxide (H₂O₂) | Acidic or neutral conditions | A common and relatively "green" oxidant. |

The oxidation of hydroxylamines does not always proceed through simple two-electron polar mechanisms. Radical pathways play a significant role, especially in the presence of transition metals or certain biological systems. researchgate.net The oxidation of hydroxylamine (NH₂OH) by manganese oxides, for example, is proposed to proceed via the formation of an aminoxyl radical (H₂NO•) as the initial product. gatech.edu This radical intermediate is then involved in subsequent steps that lead to the final oxidized product, such as nitrous oxide (N₂O). gatech.edu

Similarly, polyoxometalates (POMs) containing redox-active metal centers can oxidize hydroxylamine through mechanisms involving electron transfer to form radical intermediates. orientjchem.org The ability of hydroxylamine derivatives to engage in both polar and radical pathways makes them versatile substrates in transition-metal-catalyzed synthesis. researchgate.net For this compound, oxidation mediated by a one-electron oxidant would generate the corresponding N-(oxolan-3-yl)aminoxyl radical. The fate of this radical would depend on the specific reaction environment. It could be further oxidized, dimerize, or participate in other radical-mediated processes. The re-oxidation of hydroxylamines back to their corresponding nitroxide radicals by species like the ascorbate (B8700270) radical provides further evidence for the accessibility of these radical pathways. nih.gov

Reduction Pathways and Transformations of this compound

The reduction of this compound typically results in the formation of the corresponding primary amine, 3-aminooxolane (also known as (tetrahydrofuran-3-yl)methanamine). This transformation involves the cleavage of the N-O bond.

Common laboratory reducing agents are effective for this purpose. Reagents such as sodium borohydride (B1222165) (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄) can be used to reduce hydroxylamines to amines. The choice of reagent and conditions would depend on the presence of other functional groups in the molecule. The general transformation is analogous to the reduction of oximes, which also yields amines. Another relevant reaction is reductive deamination, where an amino group is replaced by hydrogen, a transformation that can be achieved using reagents like hydroxylamine-O-sulfonic acid. ntu.ac.uk

Nucleophilic and Electrophilic Transformations at the Nitrogen and Oxygen Centers of this compound

The hydroxylamine group possesses a dual electronic character, allowing it to act as either a nucleophile or, under certain conditions, an electrophile. ntu.ac.uk

As a nucleophile , the nitrogen atom of this compound, with its lone pair of electrons, can attack various electrophilic centers. A prominent example of this reactivity is the Michael-type or 1,4-conjugate addition to α,β-unsaturated esters. conicet.gov.ar This reaction, which proceeds through the nucleophilic attack of the hydroxylamine nitrogen onto the β-carbon of the unsaturated system, is a key step in the synthesis of isoxazolidin-5-ones. conicet.gov.ar The oxygen atom can also exhibit nucleophilicity, although this is less common than N-attack.

Conversely, the nitrogen atom can be rendered electrophilic . This is typically achieved by attaching a good leaving group to the oxygen atom, creating a structure that functions as an NR₂⁺ synthon. wiley-vch.de Hydroxylamine derivatives are widely used as electrophilic aminating agents for forming new carbon-nitrogen bonds. wiley-vch.dewikipedia.org In these reactions, a carbon nucleophile, such as a Grignard reagent, an organozinc compound, or another carbanion, attacks the electrophilic nitrogen, displacing the oxygen-bound leaving group. wiley-vch.dewikipedia.org This strategy allows for the synthesis of primary, secondary, or tertiary amines. For this compound to act as an electrophile, it would first need to be derivatized, for example, by converting the hydroxyl group into a sulfonate or another suitable leaving group.

Condensation Reactions Involving this compound

One of the most fundamental reactions of N-monosubstituted hydroxylamines is their condensation with aldehydes and ketones. chimia.ch This reaction provides a direct and widely used route to the synthesis of nitrones. researchgate.net The reaction involves the nucleophilic attack of the hydroxylamine nitrogen onto the carbonyl carbon, followed by the elimination of a molecule of water.

This compound can react with a diverse range of aldehydes (aryl, alkyl, hetaryl) and ketones to produce a corresponding series of N-(oxolan-3-yl)nitrones. researchgate.net The reaction is typically carried out in an organic solvent, often with a dehydrating agent like anhydrous magnesium sulfate (B86663) to drive the equilibrium towards the nitrone product. researchgate.net

Table 2: Representative Condensation Reaction to Form a Nitrone

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

This condensation is a versatile method for accessing a wide variety of nitrones, which are themselves valuable synthetic intermediates, particularly in 1,3-dipolar cycloaddition reactions for the construction of nitrogen-containing heterocyclic systems. chimia.ch Other condensation-type reactions include the reaction with β-enamino diketones to furnish substituted isoxazoles. researchgate.net

Rearrangement Reactions of this compound and its Derivatives

While this compound itself may not be prone to major rearrangement reactions under standard conditions, its derivatives, particularly those formed from condensation reactions, undergo significant and synthetically useful rearrangements.

The most notable of these is the Beckmann rearrangement . bdu.ac.inlibretexts.org This reaction involves the transformation of an oxime into an amide. masterorganicchemistry.com An oxime can be readily formed by the condensation of a ketone with hydroxylamine. If this compound were condensed with a ketone (R₂C=O), the resulting ketoxime derivative could, upon treatment with a strong acid (like sulfuric acid) or other catalysts, undergo a Beckmann rearrangement. orgchemres.org The reaction proceeds via protonation of the oxime hydroxyl group, followed by a researchgate.net-shift of one of the alkyl groups (anti-periplanar to the leaving group) from carbon to nitrogen, ultimately yielding an N-substituted amide after hydrolysis of the intermediate nitrilium ion. libretexts.orgmasterorganicchemistry.com The rearrangement of cyclic oximes results in the formation of lactams, which are cyclic amides. bdu.ac.in

The development of one-pot procedures that combine oximation and Beckmann rearrangement allows for the direct conversion of ketones into amides using hydroxylamine hydrochloride and a suitable catalyst, such as Fe₃O₄ nanoparticles, under solvent-free conditions. orgchemres.org

Metal-Mediated and Catalytic Reactions Utilizing this compound

Transition metal catalysis offers a powerful avenue for the functionalization of molecules containing hydroxylamine moieties. The N-O bond can be cleaved by metal catalysts to generate reactive intermediates, such as metal-nitrenoids, which can participate in a variety of synthetic transformations. mdpi.comclockss.org Hydroxylamine derivatives can also serve as "internal oxidants" in C-H functionalization reactions, where the metal catalyst is reoxidized by the N-O bond, avoiding the need for an external oxidant. rsc.org

While specific metal-catalyzed reactions employing this compound are not prominently reported, its potential utility can be inferred from general reactivity patterns.

Potential Catalytic Transformations:

C-H Amination/Cyclization: A plausible application is in intramolecular C-H amination reactions. If the oxolane ring were appended with a suitable tether containing a C-H bond, a rhodium or palladium catalyst could facilitate the cleavage of the N-O bond to generate a nitrene intermediate. This highly reactive species could then insert into a nearby C-H bond to form a new nitrogen-containing heterocyclic ring. researchgate.net

Cycloaddition Reactions: Hydroxylamines can serve as nitrogen sources in metal-catalyzed cycloadditions. researchgate.net For instance, in a palladium-catalyzed reaction with a diene, this compound could potentially act as the nitrogen-donating component to form a heterocyclic product.

Aza-Heck Type Reactions: In palladium-catalyzed aza-Heck reactions, O-acyl hydroxylamines are common substrates. rsc.org An O-acylated derivative of this compound could undergo oxidative addition to a Pd(0) catalyst, cleaving the N-O bond to form an imino-Pd(II) intermediate. This intermediate could then participate in intramolecular cyclization if an appropriately positioned alkene is present in the molecule. researchgate.net

Table 2: Examples of Metal-Catalyzed Reactions with Hydroxylamine Derivatives This table presents general reaction types and is not based on specific experimental data for this compound.

| Reaction Type | Metal Catalyst (Example) | Substrate Class | Product Type |

| Intramolecular C-H Amination | Rhodium(II) complexes researchgate.net | O-Acyl Hydroxylamines | N-Heterocycles |

| Aza-Heck Cyclization | Palladium(0) complexes rsc.orgresearchgate.net | O-Acyl Hydroxylamines with pendant alkenes | N-Heterocycles |

| Denitrogenative Rearrangement | Iron-porphyrin complexes researchgate.net | Tetrazole derivatives (related nitrene chemistry) | N-Heterocycles |

| Buchwald-Hartwig Amination | Palladium complexes nih.gov | N-Alkyl-O-benzylhydroxylamines + Aryl halides | N,N-Disubstituted Arylamines |

Computational and Theoretical Investigations of N Oxolan 3 Yl Hydroxylamine

Electronic Structure and Bonding Analysis of N-(oxolan-3-yl)hydroxylamine

The electronic structure of a molecule dictates its fundamental chemical and physical properties. In this compound, the arrangement of electrons and the nature of the chemical bonds are influenced by the combination of the oxolane ring and the hydroxylamine (B1172632) group.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to analyze the electronic landscape of the molecule. sapub.org These methods can determine the distribution of electron density, molecular orbital energies, and atomic charges. The presence of highly electronegative oxygen and nitrogen atoms results in a non-uniform distribution of electron density. The oxygen atom in the oxolane ring and both the nitrogen and oxygen atoms of the hydroxylamine moiety create significant bond polarity.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. sapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the hydroxylamine group, which is the most common site for electrophilic attack in hydroxylamines. The LUMO is likely distributed across the N-O bond, which is known to be labile and susceptible to cleavage. mdpi.com

A bonding analysis using methods like the Quantum Theory of Atoms in Molecules (QTAIM) can further elucidate the nature of the chemical bonds. This analysis can quantify the degree of covalent and ionic character in the C-O, C-N, N-O, and O-H bonds, providing a more detailed picture of the molecule's electronic framework. nih.govchemrxiv.org

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment | ~2.5 - 3.5 D | DFT/B3LYP/6-31G* |

| HOMO Energy | ~ -6.5 to -7.5 eV | DFT/B3LYP/6-31G* |

| LUMO Energy | ~ 1.0 to 2.0 eV | DFT/B3LYP/6-31G* |

| HOMO-LUMO Gap | ~ 7.5 to 9.5 eV | DFT/B3LYP/6-31G* |

| Mulliken Charge on N | ~ -0.4 to -0.6 e | DFT/B3LYP/6-31G* |

Note: The values in this table are hypothetical and represent typical ranges for similar molecules, calculated using common computational methods.

Conformational Analysis and Stereochemical Preferences of this compound

The three-dimensional structure of this compound is not static. The five-membered oxolane (tetrahydrofuran) ring is flexible and can adopt several non-planar conformations, typically described as "envelope" and "twist" forms. The substituent at the 3-position, the hydroxylamine group, can adopt different orientations relative to the ring, leading to various conformers with different energies.

Computational methods, particularly molecular mechanics and quantum chemical calculations, can be used to explore the potential energy surface of the molecule and identify the most stable conformations. princeton.edu For a 3-substituted oxolane, the substituent can be in a pseudo-axial or pseudo-equatorial position. The relative stability of these conformers is determined by a balance of steric and stereoelectronic effects.

Steric Hindrance: A bulky substituent generally prefers the less crowded pseudo-equatorial position to minimize steric clashes with other atoms on the ring.

Stereoelectronic Effects: Interactions between orbitals, such as hyperconjugation, can influence conformational preferences. For instance, an anomeric effect involving the lone pairs of the ring oxygen and the antibonding orbital of the C-N bond might favor a particular conformation.

The hydroxylamine group itself has rotational freedom around the C-N and N-O bonds, further increasing the number of possible conformers. Computational scans of these dihedral angles are necessary to locate the global energy minimum structure. The stereochemistry at the C3 position also means that this compound is chiral, existing as (R) and (S) enantiomers.

Table 2: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3-N-O) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Pseudo-equatorial, anti) | 180° | 0.00 |

| B (Pseudo-equatorial, gauche) | 60° | 1.2 |

| C (Pseudo-axial, anti) | 180° | 2.5 |

Note: This table presents hypothetical data to illustrate the energetic differences between possible conformers.

Reactivity Predictions and Mechanistic Elucidation via Quantum Chemical Calculations for this compound Reactions

Quantum chemical calculations are invaluable for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. nih.gov By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed.

For this compound, several types of reactions can be investigated computationally:

Oxidation: Hydroxylamines can be oxidized to the corresponding nitrones or oximes. chimia.ch Computational studies can model the reaction with various oxidizing agents to predict the regioselectivity and the activation barriers for the oxidation process.

Nucleophilic Reactions: The nitrogen atom of the hydroxylamine is nucleophilic and can react with electrophiles. A classic example is the reaction with aldehydes or ketones to form oximes. Computational modeling can clarify the stepwise versus concerted nature of the mechanism and the role of proton transfers.

N-O Bond Cleavage: The N-O bond in hydroxylamines is relatively weak and can be cleaved under certain conditions, leading to the formation of radicals or other reactive species. rsc.org DFT calculations can be used to compute the bond dissociation energy (BDE) of the N-O bond, providing an estimate of its lability. rsc.org

For any proposed reaction, computational chemists can locate the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy, a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products.

Analysis of Solvent Effects on the Reactivity and Stability of this compound

The chemical environment can significantly influence the properties and reactivity of a molecule. Hydroxylamines, in particular, have been observed to be unstable in certain organic solvents, undergoing oxidation. researchgate.net Computational models can account for the effects of a solvent in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent, which can stabilize or destabilize charge separation in reactants, products, and transition states.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the study of specific interactions, such as hydrogen bonding between the hydroxylamine and protic solvent molecules like water or alcohols. chempap.org These specific interactions can play a crucial role in reaction mechanisms, for example, by facilitating proton transfer steps.

For this compound, computational studies could compare its stability and conformational preferences in solvents of varying polarity, such as water, methanol, and toluene. For reactions, calculations can be performed in different solvent models to see how the activation energies and reaction pathways are affected, providing insights that are crucial for selecting appropriate experimental conditions. rsc.org

Molecular Dynamics Simulations for this compound and its Interactions

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves. dovepress.com

For this compound, MD simulations can be used to investigate several aspects:

Solvation Dynamics: An MD simulation of the molecule in a box of solvent (e.g., water) can provide a detailed picture of the solvation shell. osti.gov Analysis of the simulation trajectory can reveal the number of solvent molecules surrounding the solute, the average lifetime of hydrogen bonds, and the preferred orientation of solvent molecules. Radial distribution functions can be calculated to show the probability of finding a solvent atom at a certain distance from an atom in the solute.

Conformational Dynamics: MD simulations can show the transitions between different conformers of the molecule in real-time, providing insights into its flexibility and the timescales of conformational changes.

Interactions with Biomolecules: If this compound is being investigated as a potential biologically active agent, MD simulations can be used to study its interaction with a target protein or enzyme. nih.gov The molecule can be "docked" into the active site of the protein in silico, and an MD simulation can then be run to assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy.

Table 3: Intermolecular Interactions of this compound

| Compound Name |

|---|

| This compound |

| Water |

| Methanol |

| Toluene |

| Nitrone |

Advanced Spectroscopic Characterization for Mechanistic Insights into N Oxolan 3 Yl Hydroxylamine

Elucidation of Reaction Intermediates Involving N-(oxolan-3-yl)hydroxylamine using In-situ Spectroscopy (e.g., IR, NMR, Mass Spectrometry)

Understanding the reaction pathways of this compound requires the detection and characterization of short-lived reaction intermediates. In-situ spectroscopy, which monitors the reaction mixture as it evolves, is indispensable for this purpose, providing real-time information without disturbing the system. irdg.orgnih.gov

In-situ Fourier Transform Infrared (FT-IR) Spectroscopy is a powerful technique for observing changes in functional groups during a reaction. acs.orgwisc.edu For instance, in a hypothetical oxidation of this compound, FT-IR can track the disappearance of reactant vibrational bands, such as N-H and O-H stretches, and the concurrent emergence of new bands corresponding to transient species. An intermediate oxime or nitrone, for example, would exhibit a characteristic C=N stretching vibration. Monitoring these spectral changes over time allows for the kinetic profiling of both the consumption of reactants and the formation and decay of intermediates. researchgate.net

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy offers complementary insights by tracking changes in the chemical environment of specific nuclei (¹H, ¹³C). As a reaction involving this compound proceeds, the chemical shifts of the protons and carbons on the oxolane ring and the hydroxylamine (B1172632) moiety will change. The formation of a charged intermediate, such as a protonated hydroxylamine, would induce significant downfield shifts in the signals of adjacent protons, providing evidence for its transient existence.

Mass Spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is highly sensitive for detecting low-abundance charged or easily ionizable intermediates. nih.govresearchgate.net By directly sampling a reaction mixture over time, ESI-MS can capture the mass-to-charge ratio of proposed intermediates, confirming their elemental composition. nih.govnih.gov In reactions where radical or cationic species are proposed, MS can provide direct evidence that is often unattainable by other methods. researchgate.netrsc.org

| Spectroscopic Method | Hypothetical Observation | Inferred Mechanistic Insight |

|---|---|---|

| In-situ FT-IR | Appearance of a transient band at ~1650 cm⁻¹; disappearance of O-H stretch (~3400 cm⁻¹) and N-H bend (~1580 cm⁻¹) | Formation of an intermediate with a C=N double bond, such as an oxime or nitrone species. |

| In-situ ¹H NMR | Temporary downfield shift of the proton at C3 of the oxolane ring. | Formation of a transient, electron-deficient species at the nitrogen center (e.g., an iminium ion). nih.gov |

| In-situ ESI-MS | Detection of an ion with m/z corresponding to [M-H]⁺ or [M+H]⁺ of a proposed intermediate. | Confirms the mass and elemental formula of a transient species in the reaction pathway. nih.gov |

Advanced NMR Techniques for Structural Dynamics and Interactions of this compound

Beyond simple structural confirmation, advanced NMR techniques can elucidate the three-dimensional structure, conformational dynamics, and intermolecular interactions of this compound in solution. semanticscholar.orgwiley.com

Two-Dimensional (2D) NMR Spectroscopy is fundamental for unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which is the foundation for more complex studies. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy) reveals through-bond ¹H-¹H scalar couplings, establishing the connectivity of protons within the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon atom.

Nuclear Overhauser Effect (NOE) Spectroscopy provides information on the spatial proximity of protons, regardless of their through-bond connectivity. columbia.edudiva-portal.org

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments generate cross-peaks between protons that are close in space (typically < 5 Å). columbia.eduhuji.ac.ilacdlabs.com These data are critical for determining the preferred conformation of the five-membered oxolane ring (e.g., envelope or twist) and the relative orientation of the hydroxylamine substituent. For example, a strong NOE between the proton at C3 and one of the protons at C2 would suggest a specific ring pucker.

Variable Temperature (VT) NMR is used to study dynamic processes. ox.ac.ukoxinst.com By acquiring spectra at different temperatures, it is possible to monitor changes in conformation or the rates of chemical exchange. nih.gov For this compound, VT-NMR could be used to study the inversion barrier at the nitrogen atom or the pseudorotation of the oxolane ring, providing key thermodynamic parameters for these dynamic equilibria.

| Advanced NMR Technique | Information Obtained | Example Application for this compound |

|---|---|---|

| COSY / HSQC / HMBC | Through-bond connectivity (¹H-¹H, ¹H-¹³C) | Unambiguous assignment of all proton and carbon signals in the molecule. chemrxiv.org |

| NOESY / ROESY | Through-space proximity of protons (< 5 Å) | Determination of the preferred 3D conformation of the oxolane ring and the orientation of the -NHOH group. columbia.edumdpi.com |

| Variable Temperature (VT) NMR | Thermodynamic and kinetic data of dynamic processes | Measuring the energy barrier for nitrogen inversion or ring puckering. ox.ac.uk |

Spectroscopic Probing of Hydrogen Bonding Networks and Intermolecular Interactions in this compound Systems

This compound possesses multiple sites capable of acting as hydrogen bond donors (N-H, O-H) and acceptors (N, O-H, and the oxolane oxygen), leading to complex intra- and intermolecular interactions that influence its physical properties and reactivity. rsc.orgias.ac.in

FT-IR Spectroscopy is highly sensitive to hydrogen bonding. The formation of a hydrogen bond weakens the X-H bond, causing the corresponding stretching vibration (e.g., ν(O-H) or ν(N-H)) to shift to a lower frequency (red shift) and broaden significantly. nih.govnih.govacs.orgyoutube.com By comparing the spectra of this compound in a non-polar solvent at various concentrations, the extent of intermolecular hydrogen bonding can be assessed. A shift in the O-H band from a sharp peak at ~3600 cm⁻¹ (free O-H) to a broad band centered around 3300 cm⁻¹ indicates strong intermolecular association. youtube.com

¹H NMR Spectroscopy is another key tool for studying hydrogen bonding. The chemical shifts of labile protons (N-H and O-H) are highly dependent on their involvement in hydrogen bonds. nih.govmdpi.comresearchgate.net In concentration-dependent studies, an increase in concentration leads to greater intermolecular hydrogen bonding, which deshields the donor proton and causes its signal to shift downfield. Comparing the chemical shifts in a non-hydrogen-bonding solvent (like CDCl₃) versus a hydrogen-bond-accepting solvent (like DMSO-d₆) can also reveal information about the molecule's hydrogen-bonding capabilities.

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.govmanchester.ac.ukuni-wuerzburg.de For this compound, DOSY can be used to study self-association via hydrogen bonding. rsc.orgcore.ac.uk At higher concentrations, the formation of dimers or larger oligomers will result in a slower diffusion coefficient compared to the monomeric species observed at high dilution, providing quantitative evidence of aggregation. rsc.org

| Spectroscopic Technique | Parameter Measured | Indication of Hydrogen Bonding |

|---|---|---|

| Concentration-Dependent FT-IR | Frequency and shape of ν(O-H) and ν(N-H) bands | Shift to lower frequency and broadening of bands with increasing concentration. mdpi.com |

| Concentration-Dependent ¹H NMR | Chemical shift (δ) of O-H and N-H protons | Downfield shift of δ with increasing concentration. nih.gov |

| DOSY NMR | Diffusion Coefficient (D) | Decrease in D with increasing concentration, indicating the formation of larger aggregates. nih.gov |

Role of N Oxolan 3 Yl Hydroxylamine As a Synthetic Synthon and Building Block

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Hydroxylamines are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocycles. The reactivity of the hydroxylamine (B1172632) moiety allows for its participation in various cyclization reactions. For instance, hydroxylamines can react with 1,3-dicarbonyl compounds to form isoxazoles, or undergo cycloaddition reactions with alkenes and alkynes to yield isoxazolidines and isoxazolines, respectively.

While these reactions are archetypal for hydroxylamines, specific examples employing N-(oxolan-3-yl)hydroxylamine as the starting material are not prominently featured in peer-reviewed literature. The oxolane ring in this compound could, in principle, offer stereochemical control in such transformations, leading to the synthesis of complex heterocyclic systems with potential applications in medicinal chemistry. However, at present, there is a lack of published research to substantiate this potential with concrete examples.

Formation of Complex Nitrogen-Oxygen Containing Scaffolds via this compound

The bifunctional nature of hydroxylamines, containing both a nucleophilic nitrogen and an oxygen atom, makes them ideal candidates for the construction of complex scaffolds containing N-O bonds. These scaffolds are of interest due to their presence in a number of biologically active molecules.

Theoretically, this compound could be employed in cascade reactions or multi-component reactions to build intricate molecular architectures. The oxolane moiety could serve as a handle for further functionalization or as a key element of the final scaffold's stereochemistry. Despite this synthetic potential, there is a scarcity of documented research that specifically utilizes this compound for the formation of such complex nitrogen-oxygen containing scaffolds.

Applications in Materials Chemistry as a Ligand or Precursor Component

Hydroxylamine derivatives can act as ligands for metal ions, forming coordination complexes with applications in materials science, for instance, as catalysts or in the formation of metal-organic frameworks (MOFs). The nitrogen and oxygen atoms of the hydroxylamine group can chelate to a metal center.

In the case of this compound, the ether oxygen of the oxolane ring could also participate in coordination, potentially leading to tridentate or bridging ligation modes. This could give rise to novel coordination polymers or discrete complexes with interesting magnetic or electronic properties. However, the scientific literature does not currently contain specific studies on the use of this compound as a ligand or precursor in materials chemistry.

Design and Synthesis of this compound Derivatives for Catalytic Applications

Derivatives of hydroxylamines have been explored as organocatalysts or as ligands in metal-catalyzed reactions. For example, chiral hydroxylamines can be used to induce enantioselectivity in a variety of transformations.

The synthesis of chiral derivatives of this compound could pave the way for their use in asymmetric catalysis. The rigid oxolane backbone could provide a well-defined stereochemical environment around the catalytically active center. Research into the design, synthesis, and catalytic application of this compound derivatives is an area with potential for future exploration, though at present, there are no specific reports on this topic in the available literature.

Future Perspectives and Research Directions for N Oxolan 3 Yl Hydroxylamine Chemistry

Exploration of Novel Reactivity Patterns and Unconventional Transformations for N-(oxolan-3-yl)hydroxylamine

The reactivity of hydroxylamines is well-established, often involving the nitrogen atom as a nucleophile or the N-O bond undergoing cleavage. However, the presence of the oxolane moiety in this compound could lead to novel reactivity patterns. Future research will likely focus on leveraging the interplay between the hydroxylamine (B1172632) functionality and the cyclic ether.

Key areas of exploration could include:

Ring-Opening Amination Reactions: The oxolane ring, under specific catalytic conditions, could undergo ring-opening, leading to the formation of functionalized amino alcohols. This would represent an unconventional transformation for a hydroxylamine, turning it into a bifunctional building block.

Intramolecular Cyclizations: The proximity of the hydroxylamine group to the oxolane ring could facilitate novel intramolecular cyclization reactions, leading to the synthesis of unique bicyclic nitrogen- and oxygen-containing heterocycles.

Radical-Mediated Transformations: Investigation into the behavior of this compound under radical conditions could unveil new carbon-nitrogen bond-forming reactions, where the oxolane ring participates in the reaction pathway.

These explorations will expand the synthetic utility of hydroxylamines and provide access to novel molecular architectures.

Development of Advanced Catalyst Systems Employing this compound Derivatives

The development of new catalysts is crucial for advancing chemical synthesis. Derivatives of this compound could serve as valuable ligands in transition metal catalysis. The combination of a hard nitrogen donor and a potentially coordinating oxygen atom within the oxolane ring could lead to unique catalytic activities and selectivities.

Future research in this area could focus on:

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and employed as ligands in asymmetric transformations, such as asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions.

Tandem Catalysis: Catalyst systems designed around this compound could be developed to promote tandem or cascade reactions, where multiple transformations occur in a single pot, increasing synthetic efficiency.

Photoredox Catalysis: The electronic properties of this compound derivatives could be tuned for applications in photoredox catalysis, enabling novel light-driven chemical transformations.

The table below illustrates hypothetical catalyst systems and their potential applications.

| Catalyst System | Target Reaction | Potential Advantage |

| [Rh(COD)(this compound-phosphine)]BF4 | Asymmetric Hydrogenation | High enantioselectivity in ketone reduction |

| Pd(OAc)2 / N-aryl-(oxolan-3-yl)hydroxylamine | C-N Cross-Coupling | Enhanced reactivity for challenging substrates |

| Ir(ppy)2(dtbbpy)PF6 with this compound | Photoredox-mediated Amination | Mild reaction conditions and broad functional group tolerance |

Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis platforms offer significant advantages in terms of efficiency, safety, and scalability. bohrium.com Integrating the chemistry of this compound with these technologies will be a key step towards its practical application. The use of continuous-flow reactors can be particularly beneficial for handling potentially hazardous reagents like hydroxylamine derivatives. organic-chemistry.org

Future research will likely involve:

Development of Flow-Based Synthetic Routes: Designing and optimizing continuous-flow processes for the synthesis and derivatization of this compound. This could enable safer and more efficient production. nih.govmdpi.com

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst loading, and residence time) to identify optimal parameters for reactions involving this compound.

On-Demand Synthesis of Derivatives: Creating automated systems that can synthesize a library of this compound derivatives on demand for high-throughput screening in drug discovery or materials science.

Application of Machine Learning and AI in Predicting this compound Reaction Outcomes

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing how chemical reactions are predicted and optimized. nih.govrjptonline.orgnih.gov For a relatively unexplored compound like this compound, these computational tools can significantly accelerate the discovery of its synthetic potential.

Future directions in this area include:

Predictive Modeling of Reactivity: Training ML models on datasets of hydroxylamine reactions to predict the outcome of new transformations involving this compound. semanticscholar.org This can help chemists prioritize experiments and avoid unproductive reaction pathways.

Catalyst Design and Discovery: Using AI algorithms to design novel ligands and catalysts based on the this compound scaffold with desired properties for specific chemical transformations.

Retrosynthetic Analysis: Implementing AI-powered retrosynthesis tools to identify novel synthetic routes to complex molecules that utilize this compound as a key building block.

The following table provides a hypothetical comparison of different machine learning models for predicting reaction yields.

| Machine Learning Model | Input Features | Predicted Output | Potential Accuracy |

| Random Forest | Molecular fingerprints, reaction conditions | Reaction Yield | ~85% |

| Graph Convolutional Network | Molecular graphs of reactants and reagents | Major Product | ~90% |

| Recurrent Neural Network | SMILES strings of reactants | Reaction Success | ~88% |

Discovery of Undiscovered Synthetic Applications for this compound in Complex Molecule Construction

The ultimate goal of exploring the chemistry of this compound is to apply it to the synthesis of complex and valuable molecules, such as pharmaceuticals, agrochemicals, and materials. nih.govethz.chrowan.edu Its unique structure could provide access to novel chemical space.

Future research should be directed towards:

Synthesis of Bioactive Heterocycles: Utilizing this compound as a precursor for the synthesis of novel heterocyclic compounds with potential biological activity. The combination of the oxolane and hydroxylamine motifs could lead to interesting pharmacological profiles.

Development of Novel Protecting Groups: Exploring derivatives of this compound as new protecting groups for various functional groups, which could be removed under specific and mild conditions.

Applications in Materials Science: Incorporating the this compound unit into polymers or other materials to impart specific properties, such as improved thermal stability, altered solubility, or the ability to coordinate metal ions.

By pursuing these research avenues, the scientific community can unlock the full synthetic potential of this compound and establish it as a valuable tool in the arsenal (B13267) of synthetic organic chemists.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.